molecular formula C11H10O2 B6188467 methyl 2-ethynyl-5-methylbenzoate CAS No. 2243363-53-1

methyl 2-ethynyl-5-methylbenzoate

Cat. No.: B6188467
CAS No.: 2243363-53-1
M. Wt: 174.2
InChI Key:
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Description

Methyl 2-ethynyl-5-methylbenzoate is an organic compound with the molecular formula C11H10O2 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by an ethynyl group, and the hydrogen atom at the fifth position is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethynyl-5-methylbenzoate can be synthesized through several methods. One common approach involves the alkylation of methyl 2-ethynylbenzoate with a methylating agent under basic conditions. The reaction typically employs a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethynyl-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br) or nitric acid (HNO) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzoates depending on the substituent introduced.

Scientific Research Applications

Methyl 2-ethynyl-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-ethynyl-5-methylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-ethynylbenzoate
  • Methyl 5-methylbenzoate
  • Ethyl 2-ethynyl-5-methylbenzoate

Uniqueness

Methyl 2-ethynyl-5-methylbenzoate is unique due to the presence of both an ethynyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-ethynyl-5-methylbenzoate involves the reaction of 2-methyl-5-nitrobenzoic acid with ethynylmagnesium bromide followed by reduction of the resulting alkyne intermediate with lithium aluminum hydride and esterification with methanol.", "Starting Materials": [ "2-methyl-5-nitrobenzoic acid", "ethynylmagnesium bromide", "lithium aluminum hydride", "methanol" ], "Reaction": [ "Step 1: React 2-methyl-5-nitrobenzoic acid with ethynylmagnesium bromide in anhydrous ether to form the corresponding alkyne intermediate.", "Step 2: Reduce the alkyne intermediate with lithium aluminum hydride in dry ether to obtain the corresponding alcohol intermediate.", "Step 3: Esterify the alcohol intermediate with methanol in the presence of sulfuric acid to yield methyl 2-ethynyl-5-methylbenzoate." ] }

CAS No.

2243363-53-1

Molecular Formula

C11H10O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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